Ethyl 4-bromo-5-cyano-2-methoxybenzoate Ethyl 4-bromo-5-cyano-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1805101-77-2
VCID: VC2776599
InChI: InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)9(12)5-10(8)15-2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol

Ethyl 4-bromo-5-cyano-2-methoxybenzoate

CAS No.: 1805101-77-2

Cat. No.: VC2776599

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-5-cyano-2-methoxybenzoate - 1805101-77-2

Specification

CAS No. 1805101-77-2
Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 4-bromo-5-cyano-2-methoxybenzoate
Standard InChI InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)9(12)5-10(8)15-2/h4-5H,3H2,1-2H3
Standard InChI Key HPUIGDJMAAPVRL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC
Canonical SMILES CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)OC

Introduction

Chemical Identity and Structure

Ethyl 4-bromo-5-cyano-2-methoxybenzoate features a benzene ring with four distinct functional groups: a bromine atom at position 4, a cyano group at position 5, a methoxy group at position 2, and an ethyl ester moiety extending from the carboxylic acid functionality. This specific arrangement of electron-withdrawing and electron-donating groups creates a unique electronic environment that influences its chemical behavior and reactivity patterns.

Identification Parameters

The compound can be identified through various chemical parameters that distinguish it from other similar benzoate derivatives. The compound's standard identification data is summarized in Table 1.

Table 1: Key Identification Parameters of Ethyl 4-bromo-5-cyano-2-methoxybenzoate

ParameterValue
IUPAC NameEthyl 4-bromo-5-cyano-2-methoxybenzoate
CAS Number1805101-77-2
Molecular FormulaC₁₁H₁₀BrNO₃
Molecular WeightApproximately 284 g/mol
Standard Purity95%

The molecular structure features an aromatic ring with carefully positioned functional groups that provide multiple reactive sites for synthetic transformations. The bromine atom and cyano group serve as potential handles for further modifications, while the methoxy group and ethyl ester contribute to the compound's polarity and reactivity profile.

Physical and Chemical Properties

Physical Characteristics

While detailed experimental data specifically for Ethyl 4-bromo-5-cyano-2-methoxybenzoate is limited in available literature, its physical properties can be reasonably estimated based on its chemical structure and comparisons with similar benzoate derivatives. The compound likely exists as a crystalline solid at room temperature with specific physical characteristics influenced by its functional groups.

The presence of both polar groups (cyano, ester, methoxy) and the lipophilic bromine atom contributes to a balanced solubility profile. The compound would likely exhibit good solubility in common organic solvents such as dichloromethane, chloroform, and DMSO, while showing limited solubility in highly polar solvents like water. This solubility pattern is consistent with other substituted benzoates containing similar functional groups.

Chemical Reactivity

The chemical reactivity of Ethyl 4-bromo-5-cyano-2-methoxybenzoate is largely determined by the electronic effects of its functional groups. The electron-withdrawing cyano group and bromine atom create electron-deficient centers, while the methoxy group contributes electron density through resonance effects. This electronic distribution influences the compound's behavior in various chemical transformations.

Key reactive sites include:

  • The bromine atom at position 4, which can participate in nucleophilic aromatic substitution reactions or various cross-coupling transformations.

  • The cyano group at position 5, which can be transformed into other functional groups such as carboxylic acids, amides, or amines.

  • The ethyl ester functionality, which can undergo hydrolysis, transesterification, or reduction.

  • The methoxy group at position 2, which can be demethylated under appropriate conditions.

These reactive sites make the compound versatile as a synthetic intermediate, allowing for selective modifications to achieve desired structural transformations.

Applications in Organic Synthesis

As a Synthetic Intermediate

Ethyl 4-bromo-5-cyano-2-methoxybenzoate serves as a valuable building block in organic synthesis due to its multiple functional groups that can be selectively transformed. The presence of the bromine atom particularly enables various cross-coupling reactions (Suzuki, Negishi, Heck, etc.) that can introduce diverse carbon-based substituents at the 4-position.

The cyano group can serve as a masked carboxylic acid or be transformed into other nitrogen-containing functional groups, providing synthetic versatility. Additionally, the ester functionality allows for further transformations leading to amides, alcohols, or modified ester derivatives.

Structure-Activity Relationship Studies

In medicinal chemistry research, compounds like Ethyl 4-bromo-5-cyano-2-methoxybenzoate can serve as important intermediates in structure-activity relationship (SAR) studies. The ability to selectively modify different positions of the aromatic ring allows researchers to systematically investigate how structural changes affect biological activity. This makes such compounds valuable in the rational design and optimization of potential therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of Ethyl 4-bromo-5-cyano-2-methoxybenzoate, it is instructive to compare it with structurally similar compounds. Table 2 presents a comparison with several related benzoate derivatives, highlighting the key structural differences and their potential impact on properties and reactivity.

Table 2: Comparison of Ethyl 4-bromo-5-cyano-2-methoxybenzoate with Related Compounds

CompoundCAS NumberKey Structural DifferencesExpected Property Differences
Ethyl 4-bromo-5-cyano-2-methoxybenzoate1805101-77-2 Reference compound-
Ethyl 5-bromo-4-cyano-2-methoxybenzoate1807080-90-5Positions of bromine and cyano groups are reversedDifferent electronic distribution; potentially altered reactivity in substitution reactions
Methyl 5-cyano-2-methoxybenzoate40757-12-8 Methyl ester instead of ethyl; absence of bromineLower molecular weight; different hydrophobicity; lacks versatility from bromine functionality
Methyl 2-bromo-4-cyano-5-ethylbenzoate131265905 Different substitution pattern; ethyl group instead of methoxyDifferent electronic properties; altered hydrogen bonding capabilities

This comparison illustrates how subtle structural variations can potentially lead to significant differences in physical properties, reactivity patterns, and application profiles. The specific positioning of functional groups in Ethyl 4-bromo-5-cyano-2-methoxybenzoate creates a unique electronic environment that distinguishes it from its structural isomers and analogs.

Current Research Directions

Synthetic Methodology Development

Current research in organic chemistry continues to develop improved methods for the functionalization of aromatic systems, which would be applicable to compounds like Ethyl 4-bromo-5-cyano-2-methoxybenzoate. These advances focus on achieving greater regioselectivity, higher yields, and more environmentally friendly reaction conditions.

Particularly promising are catalyst systems that enable selective transformations under mild conditions, potentially allowing for more efficient synthesis and derivatization of complex benzoate structures. The development of flow chemistry approaches also offers opportunities for scaling up the production of such compounds while maintaining precise control over reaction parameters.

Applications in Medicinal Chemistry

The pharmaceutical industry continues to explore substituted benzoates as scaffolds for developing bioactive compounds. The diverse functionality present in Ethyl 4-bromo-5-cyano-2-methoxybenzoate provides multiple handles for structural modifications, making it potentially valuable in medicinal chemistry research.

Specific applications may include:

  • Development of enzyme inhibitors where the aromatic core serves as a key binding element

  • Creation of linkers or spacers in more complex molecular structures

  • Incorporation into imaging agents or chemical probes for biological research

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